
2-Methyl-4-nitrohexan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitrohexan-3-yl acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound has a molecular formula of C8H15NO4 and a molecular weight of approximately 203.115 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrohexan-3-yl acetate typically involves the esterification of 2-Methyl-4-nitrohexan-3-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrohexan-3-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed to form 2-Methyl-4-nitrohexan-3-ol and acetic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Methyl-4-nitrohexan-3-ol and acetic acid.
Reduction: 2-Methyl-4-aminohexan-3-yl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-nitrohexan-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrohexan-3-yl acetate involves its interaction with biological molecules. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in the body. The ester group can be hydrolyzed to release the alcohol and acetic acid, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrohexan-3-ol: The alcohol precursor to the acetate ester.
2-Methyl-4-aminohexan-3-yl acetate: The reduced form of the nitro ester.
Ethyl acetate: A simpler ester with similar chemical properties
Uniqueness
2-Methyl-4-nitrohexan-3-yl acetate is unique due to the presence of both a nitro group and an ester group in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
5440-66-4 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2-methyl-4-nitrohexan-3-yl) acetate |
InChI |
InChI=1S/C9H17NO4/c1-5-8(10(12)13)9(6(2)3)14-7(4)11/h6,8-9H,5H2,1-4H3 |
InChI Key |
GNTZENDEEVYVID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)C)OC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



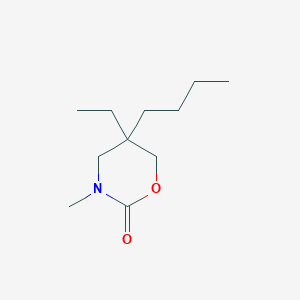
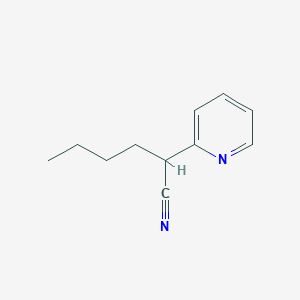
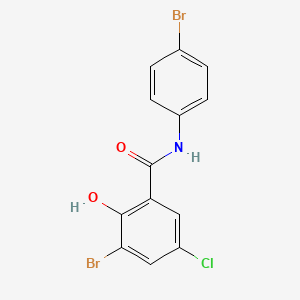
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
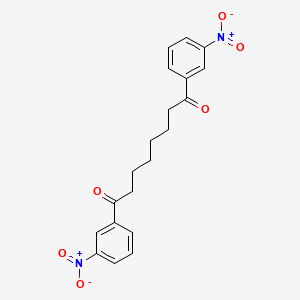
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)


![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
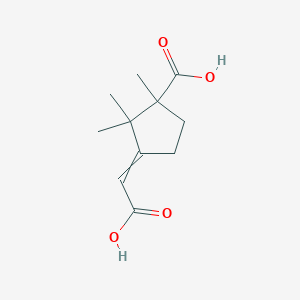
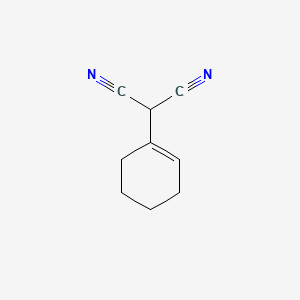
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
